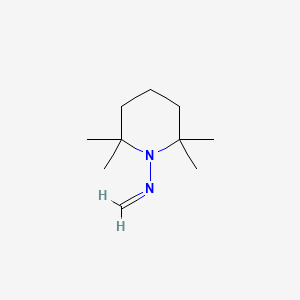
Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl- is a heterocyclic amine with a six-membered ring structure. This compound is characterized by the presence of a methyleneamino group and four methyl groups attached to the piperidine ring. It is a derivative of piperidine, which is a common structural motif in many natural and synthetic compounds, including pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl-, often involves the use of cyclic iminium salts as intermediates. These intermediates can be prepared by heating bis-electrophiles and anilines in the presence of lithium tetrafluoroborate . The iminium salts can then be reacted with nucleophilic reagents to form the desired piperidine derivatives.
Industrial Production Methods
Industrial production of piperidine derivatives typically involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction may yield fully saturated piperidine derivatives .
科学的研究の応用
Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including analgesics and antipsychotics.
Industry: It is used in the production of agrochemicals and polymers
作用機序
The mechanism of action of Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, blocking the activity of enzymes involved in various biochemical processes. Additionally, it can interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction .
類似化合物との比較
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but smaller than piperidine.
Piperazine: A six-membered ring with two nitrogen atoms, used in pharmaceuticals and agrochemicals
Uniqueness
Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyleneamino group and four methyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
生物活性
Piperidine, 1-(methyleneamino)-2,2,6,6-tetramethyl- is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C10H20N2
- Molecular Weight : 168.28 g/mol
- CAS Number : Not provided in the search results.
The structural features of this compound include a piperidine ring substituted with a methyleneamino group and four methyl groups at positions 2 and 6. This unique structure contributes to its biological activity.
Research indicates that Piperidine derivatives can act on various biological targets, particularly in the modulation of enzyme activities and receptor interactions. The following are key mechanisms identified:
- Janus Kinase Inhibition : Piperidine derivatives have been studied for their inhibitory effects on Janus Kinase 3 (JAK3), which is implicated in several autoimmune diseases. For instance, CP-690550, a related compound, has shown efficacy in treating conditions like rheumatoid arthritis and psoriasis by inhibiting JAK3 activity .
- Autotaxin Inhibition : Some piperidine derivatives act as inhibitors of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in cancer progression and fibrosis .
Antioxidant Activity
Piperidine derivatives have demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. A study highlighted that modified piperidine structures exhibited significant scavenging activities against reactive oxygen species (ROS), suggesting potential applications in cardioprotection .
Anticancer Potential
The anticancer activity of piperidine derivatives has been explored through various studies. For example, certain derivatives have been shown to inhibit the growth of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. Notably, compounds derived from piperidine have been evaluated against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), showing promising results in inhibiting cell proliferation .
Case Studies
- Study on JAK3 Inhibition :
- Antioxidant Effects :
Data Tables
特性
CAS番号 |
57855-46-6 |
|---|---|
分子式 |
C10H20N2 |
分子量 |
168.28 g/mol |
IUPAC名 |
N-(2,2,6,6-tetramethylpiperidin-1-yl)methanimine |
InChI |
InChI=1S/C10H20N2/c1-9(2)7-6-8-10(3,4)12(9)11-5/h5-8H2,1-4H3 |
InChIキー |
FUZUXFGUZUHTCB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(N1N=C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















